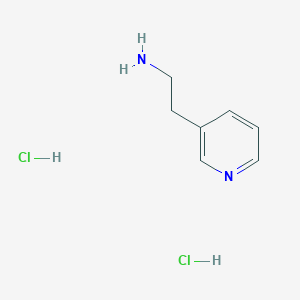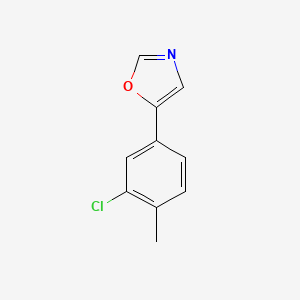
4-Methoxy-1,3-benzodioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,3-benzodioxol-2-one, also known as 4-methoxybenzodioxol-2-one, is a versatile chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, which means it contains both carbon and other elements, and is characterized by its unique molecular structure. 4-Methoxy-1,3-benzodioxol-2-one has been used for a variety of purposes, including as a synthetic intermediate, a pharmaceutical compound, and a reagent in organic synthesis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 4-Methoxy-1,3-benzodioxol-2-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-Methoxyphenol, 2,3-dibromopropene, Sodium hydroxide, Sodium carbonate, Dimethyl sulfoxide, Acetic anhydride, Sulfuric acid, Hydrogen peroxide, Sodium chloride, Sodium bicarbonate, Methanol, Ethanol
Reaction
Step 1: 4-Methoxyphenol is reacted with 2,3-dibromopropene in the presence of sodium hydroxide and sodium carbonate to form 4-methoxy-3-(2,3-dibromopropyl)phenol., Step 2: The intermediate compound is then treated with dimethyl sulfoxide and acetic anhydride to form 4-methoxy-3-(2-acetoxy-3-methoxypropyl)phenol., Step 3: Sulfuric acid is added to the reaction mixture to form the corresponding sulfonic acid derivative., Step 4: The sulfonic acid derivative is then oxidized with hydrogen peroxide to form 4-methoxy-3-(2-acetoxy-3-methoxypropyl)benzenesulfonic acid., Step 5: The sulfonic acid group is then removed by treatment with sodium bicarbonate to form 4-methoxy-3-(2-acetoxy-3-methoxypropyl)phenol., Step 6: The final step involves the cyclization of the intermediate compound in the presence of sodium chloride and methanol or ethanol to form 4-Methoxy-1,3-benzodioxol-2-one.
科学研究应用
4-Methoxy-1,3-benzodioxol-2-one has been used in a variety of scientific research applications. For example, it has been used as a synthetic intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the synthesis of other heterocyclic compounds. It has also been used as a substrate in the study of various enzymes, such as cytochrome P450 and aldehyde oxidase, and it has been used to study the effects of various drugs on the central nervous system.
作用机制
The mechanism of action of 4-Methoxy-1,3-benzodioxol-2-one is not fully understood. However, it is believed to act as an agonist of certain receptors in the central nervous system, such as the serotonin and dopamine receptors. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
生化和生理效应
The biochemical and physiological effects of 4-Methoxy-1,3-benzodioxol-2-one are not fully understood. However, it is believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the modulation of neuronal excitability. It has also been shown to have an effect on the cardiovascular system, including an increase in heart rate and vascular tone.
实验室实验的优点和局限性
The advantages of using 4-Methoxy-1,3-benzodioxol-2-one in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. The main limitation of using this compound in laboratory experiments is its instability, which can lead to the formation of byproducts.
未来方向
The potential future directions for the use of 4-Methoxy-1,3-benzodioxol-2-one include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an antidepressant or anxiolytic. Furthermore, further research could be conducted to explore the potential uses of this compound as a tool for studying the effects of other compounds on the central nervous system. Finally, further research could be conducted to explore the potential uses of this compound as a tool for studying the effects of other compounds on the cardiovascular system.
属性
IUPAC Name |
4-methoxy-1,3-benzodioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c1-10-5-3-2-4-6-7(5)12-8(9)11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMXMTAAGKOAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-benzodioxol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)


